
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyridine ring fused with a cyclopentane ring, making it a bicyclic structure. The presence of an amino group and a carboxamide group further enhances its reactivity and potential for forming derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
化学反应分析
Types of Reactions
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
作用机制
The mechanism of action of 5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar bicyclic structure but with different functional groups.
2,4-Substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines: Contains a thieno ring instead of a pyridine ring.
Uniqueness
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- is unique due to its specific combination of functional groups and its potential for forming diverse derivatives. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
130688-30-1 |
|---|---|
分子式 |
C9H11N3O |
分子量 |
177.20 g/mol |
IUPAC 名称 |
3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O/c10-8-7(9(11)13)6-3-1-2-5(6)4-12-8/h4H,1-3H2,(H2,10,12)(H2,11,13) |
InChI 键 |
XQJDNVDHTQJZJL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CN=C(C(=C2C1)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)







